molecular formula C11H17N3O2S B14796959 2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide

2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide

Cat. No.: B14796959
M. Wt: 255.34 g/mol
InChI Key: HKIUPWDONROLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amidation Reaction: The thiazole derivative is then subjected to an amidation reaction with an appropriate amine, such as isopropylamine, to form the desired amide linkage.

    Final Coupling: The final step involves coupling the thiazole amide with an amino acid derivative, such as (S)-2-amino propanoic acid, under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide may involve:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the compound can yield alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles such as amines or thiols for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohol Derivatives: From reduction reactions.

    Functionalized Thiazoles: From substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and synthetic versatility compared to other thiazole derivatives.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C11H17N3O2S/c1-7(2)14(11(16)8(3)12)6-9(15)10-13-4-5-17-10/h4-5,7-8H,6,12H2,1-3H3

InChI Key

HKIUPWDONROLIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(=O)C1=NC=CS1)C(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.